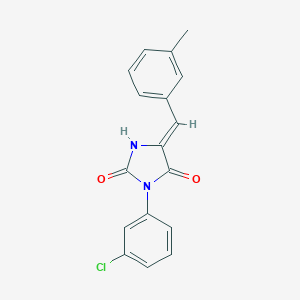
Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of hydantoin, which is a heterocyclic organic compound. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- is not well understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation, microbial growth, and inflammation.
Effets Biochimiques Et Physiologiques
Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- has been shown to have various biochemical and physiological effects. Studies have suggested that the compound may induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microbial cells, and reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. However, the compound has limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)-. One potential direction is the study of the compound's potential as a therapeutic agent for various diseases, such as cancer, microbial infections, and inflammation. Another direction is the study of the compound's potential as a catalyst in various chemical reactions. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
In conclusion, hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to fully understand the compound's potential applications in various fields.
Méthodes De Synthèse
Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- is synthesized using a specific method. The synthesis involves the reaction of m-chloroaniline and m-methylbenzaldehyde in the presence of hydantoin and sulfuric acid. The reaction takes place under reflux conditions, and the product is obtained after purification.
Applications De Recherche Scientifique
Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- has various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-microbial agent, and anti-inflammatory agent. The compound has also been studied for its potential as a catalyst in various chemical reactions.
Propriétés
Numéro CAS |
111223-87-1 |
|---|---|
Nom du produit |
Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- |
Formule moléculaire |
C17H13ClN2O2 |
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
(5Z)-3-(3-chlorophenyl)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-4-2-5-12(8-11)9-15-16(21)20(17(22)19-15)14-7-3-6-13(18)10-14/h2-10H,1H3,(H,19,22)/b15-9- |
Clé InChI |
LLEWQOIOFBJPFD-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Synonymes |
(5Z)-3-(3-chlorophenyl)-5-[(3-methylphenyl)methylidene]imidazolidine-2 ,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
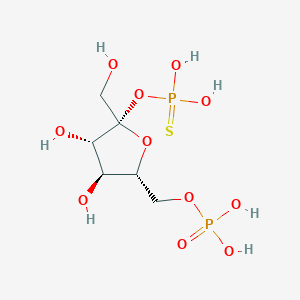
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)

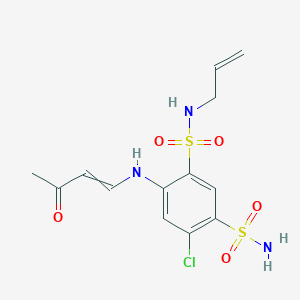
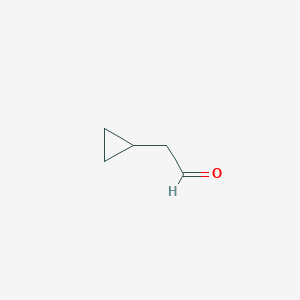

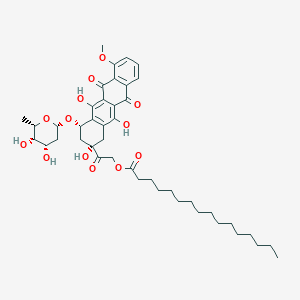
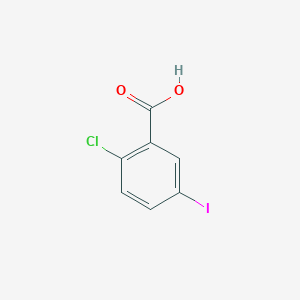
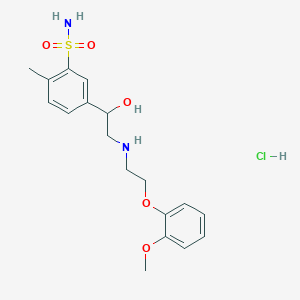
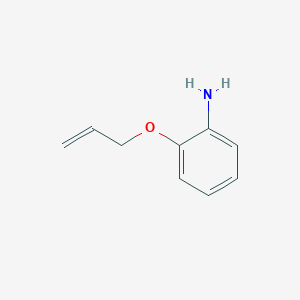
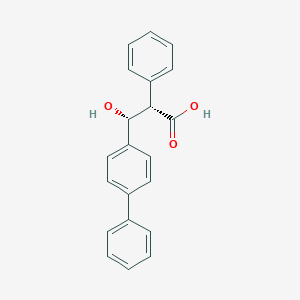
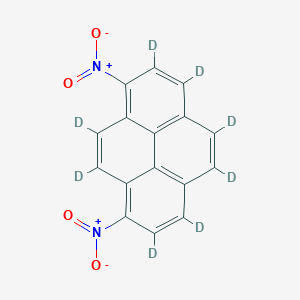
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)